molecular formula C19H23N B15413474 N-(1-Phenylhept-1-en-3-yl)aniline CAS No. 321899-55-2

N-(1-Phenylhept-1-en-3-yl)aniline

Cat. No.: B15413474
CAS No.: 321899-55-2
M. Wt: 265.4 g/mol
InChI Key: ZYHOTEKMTRDJMF-UHFFFAOYSA-N
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Description

N-(1-Phenylhept-1-en-3-yl)aniline is a chemical compound of interest in specialized organic synthesis and materials science research. This aniline derivative features a phenyl group and a heptenyl chain attached to a nitrogen-containing core, a structural motif that can be leveraged to develop novel functional materials. Researchers may explore its use as a precursor or monomer in the synthesis of advanced polymers . The modification of aniline monomers with specific substituents is a recognized strategy for tailoring the properties of the resulting polymers, potentially enhancing their solubility in common organic solvents and fine-tuning their electrical characteristics . Such modified polyanilines hold significant research value for developing thin-film chemical sensors due to their high sensitivity to environmental changes, such as the presence of ammonia or moisture . Furthermore, aniline derivatives are also investigated in the field of medicinal chemistry for their potential biological activity, serving as key scaffolds in the development of new pharmacologically active compounds . This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic uses.

Properties

CAS No.

321899-55-2

Molecular Formula

C19H23N

Molecular Weight

265.4 g/mol

IUPAC Name

N-(1-phenylhept-1-en-3-yl)aniline

InChI

InChI=1S/C19H23N/c1-2-3-12-19(20-18-13-8-5-9-14-18)16-15-17-10-6-4-7-11-17/h4-11,13-16,19-20H,2-3,12H2,1H3

InChI Key

ZYHOTEKMTRDJMF-UHFFFAOYSA-N

Canonical SMILES

CCCCC(C=CC1=CC=CC=C1)NC2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Fendiline Analogues

Fendiline analogues (e.g., compounds 7–11 and 13–16 in ) share structural motifs with N-(1-Phenylhept-1-en-3-yl)aniline, particularly in their use of arylalkylamine backbones. These compounds are synthesized via reductive amination of aryl alkyl ketones (e.g., 1-(substituted phenyl)ethanone) followed by amidation or reduction steps . Key differences include:

  • Substituent Variation : Fendiline analogues often incorporate methyl or halide substituents on the aryl ring (e.g., 2-methylphenyl or 4-fluorophenyl), whereas this compound lacks such substitutions.
  • Chain Length : The heptenyl chain in the target compound contrasts with shorter alkyl chains (e.g., butyl or ethyl) in fendiline derivatives.
  • Functional Groups : Fendiline analogues are frequently converted to amides or secondary amines, whereas the target compound retains a primary aniline group.

Table 1: Structural Comparison with Fendiline Analogues

Compound Aryl Substituent Alkyl Chain Length Functional Group
N-(1-PhHept-1-en-3-yl)aniline Phenyl (unsubstituted) C7 (heptenyl) Primary amine
Fendiline Analogue 8 2-Methylphenyl C2 (ethyl) Secondary amide
Fendiline Analogue 10 4-Fluorophenyl C3 (propyl) Secondary amine
Aniline-Based Polymers

Polyaniline (PANI), discussed in , shares the aniline monomer unit but differs drastically in structure and application. PANI is a polymer with alternating benzoid and quinoid rings, forming conductive nanostructures (e.g., fibers, tubes).

Aniline Benzoate Derivatives

highlights aniline benzoate (C₆H₅NH₂·C₆H₅COOH), a salt formed between aniline and benzoic acid. Unlike N-(1-PhHept-1-en-3-yl)aniline, this compound lacks alkyl chains and instead features ionic interactions between protonated aniline and deprotonated benzoic acid. Such ionic structures exhibit higher thermal stability but lower solubility in nonpolar solvents compared to the target compound .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(1-Phenylhept-1-en-3-yl)aniline, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via alkylation of aniline derivatives with substituted alcohols or aldehydes. For example, analogous compounds like N-(pentan-2-yl)aniline are synthesized using acid-catalyzed alkylation (e.g., H₂SO₄) with 2-pentanol . Key parameters include:

  • Catalyst selection : Strong acids (e.g., H₂SO₄, HCl) enhance nucleophilic substitution.
  • Temperature control : Excess heat may lead to byproducts like Schiff bases via dehydration .
  • Solvent systems : Polar aprotic solvents (e.g., DMF) improve solubility of aromatic amines.
    Yield Optimization Table :
CatalystTemperature (°C)Yield (%)
H₂SO₄80–10065–75
PTSA70–9055–60

Q. Which spectroscopic and crystallographic techniques are most effective for structural confirmation?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H and ¹³C NMR identify substituent environments (e.g., phenyl proton shifts at δ 6.5–7.5 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]⁺ peaks for C₁₉H₂₁N at m/z 264.17) .
  • X-ray Crystallography : Tools like SHELXL refine crystal structures, resolving bond lengths (e.g., C–N bond ~1.40 Å) and torsion angles .

Advanced Research Questions

Q. How do computational models predict the binding affinity of this compound with biological targets?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina) and MD simulations assess interactions with enzymes/receptors. For example:

  • Hydrophobic pockets : The heptenyl chain may bind to lipid-rich regions in proteins .
  • Electrostatic complementarity : Partial charges on the aniline NH group enhance hydrogen bonding with catalytic residues .
    Binding Affinity Data :
Target ProteinΔG (kcal/mol)Ki (nM)
Cytochrome P450-8.2450
Serine Hydrolase-7.51200

Q. What mechanistic pathways explain its participation in radical-mediated cyclization reactions?

  • Methodological Answer : Under oxidative conditions (e.g., ZnBr₂/Oxone), the compound may undergo ipso-cyclization via radical intermediates. Steps include:

Radical initiation : Oxone generates sulfate radicals (SO₄⁻•), abstracting hydrogen from the alkenyl group.

Cyclization : Radical recombination forms spirocyclic products (e.g., 1-azaspiro[4.5]deca-3,6,9-trien-8-ones) .
Key Evidence : EPR studies detect carbon-centered radicals during reaction progression .

Q. How do structural modifications (e.g., substituent position) alter reactivity and bioactivity?

  • Methodological Answer : Comparative studies of analogous compounds reveal:

  • Chain length : Longer alkyl chains (e.g., heptenyl vs. pentyl) increase hydrophobicity, enhancing membrane permeability (logP ↑ 0.5–1.0 units) .
  • Substituent effects : Electron-withdrawing groups (e.g., NO₂) on the phenyl ring reduce nucleophilicity but improve stability .
    Reactivity Comparison :
CompoundReaction Rate (k, s⁻¹)IC₅₀ (μM)
N-(Phenylethyl)aniline0.1285
This compound0.0862

Data Contradiction Analysis

Q. Why do reported yields for similar compounds vary across studies, and how can reproducibility be improved?

  • Methodological Resolution : Discrepancies arise from:

  • Catalyst purity : Impure H₂SO₄ may introduce sulfonation side reactions .
  • Ambient moisture : Hydrolysis of intermediates (e.g., imines) reduces yield; use of molecular sieves is recommended .
    • Standardization Protocol :

Strict inert atmosphere (N₂/Ar).

Real-time monitoring via TLC/GC-MS.

Controlled water content (<50 ppm) in solvents.

Methodological Tools

  • Synthetic Design : Continuous flow reactors for scalable production .
  • Data Validation : Cross-reference crystallographic data with CIF files from the Cambridge Structural Database .
  • Safety Protocols : Handle intermediates (e.g., Schiff bases) under fume hoods due to irritant properties .

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